REACTION_CXSMILES
|
[O:1]1CCO[CH:2]1[C:6]1[S:14][C:13]2[CH2:12][CH2:11][CH2:10][O:9][C:8]=2[CH:7]=1.CC1C=CC(S(O)(=O)=O)=CC=1>CC(C)=O.O>[S:14]1[C:13]2[CH2:12][CH2:11][CH2:10][O:9][C:8]=2[CH:7]=[C:6]1[CH:2]=[O:1]
|
Name
|
|
Quantity
|
0.48 g
|
Type
|
reactant
|
Smiles
|
O1C(OCC1)C1=CC=2OCCCC2S1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated
|
Type
|
CUSTOM
|
Details
|
azeotroped with toluene
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=2OCCCC21)C=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.44 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |